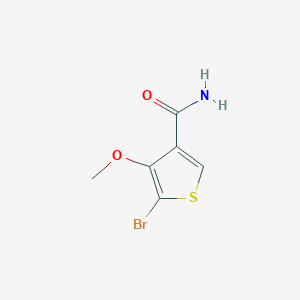
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- is a chemical compound with potential applications in scientific research. It belongs to the class of pyridopyrimidine derivatives, which have shown promising results in various biological assays.
Mecanismo De Acción
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in various cellular processes such as DNA replication, cell division, and protein synthesis. It may also modulate the activity of certain receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, it has been reported to have antiviral activity against herpes simplex virus and human immunodeficiency virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- in lab experiments is its potential use in a wide range of biological assays. It has been shown to exhibit activity against various targets, making it a versatile tool for researchers. However, the limitations of this compound include its moderate yield and the need for recrystallization to improve purity.
Direcciones Futuras
There are several future directions for research on 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo-. One direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its activity against other viruses and to develop it as a potential antiviral agent. In addition, further studies are needed to elucidate its mechanism of action and to optimize its synthesis to improve yield and purity.
In conclusion, 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- is a promising compound with potential applications in scientific research. Its diverse biological activities and potential use in the treatment of various diseases make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis for more efficient use in lab experiments.
Métodos De Síntesis
The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- involves a multi-step process. The first step involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base to form the corresponding pyridopyrimidine intermediate. The intermediate is then treated with 4-methoxybenzoyl chloride and a base to yield the final product. The yield of the product is moderate, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- has shown potential applications in scientific research. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
172753-15-0 |
|---|---|
Nombre del producto |
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- |
Fórmula molecular |
C16H13N3O3 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c1-22-12-7-5-11(6-8-12)18-15(20)13-10-17-14-4-2-3-9-19(14)16(13)21/h2-10H,1H3,(H,18,20) |
Clave InChI |
OBAWZPBSQYASTO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC=CN3C2=O |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC=CN3C2=O |
Otros números CAS |
172753-15-0 |
Sinónimos |
N-(4-methoxyphenyl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraen e-9-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



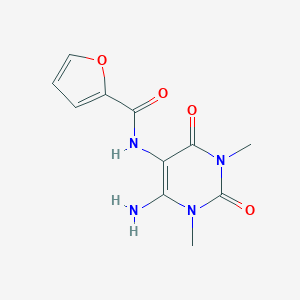
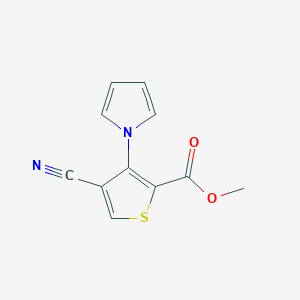

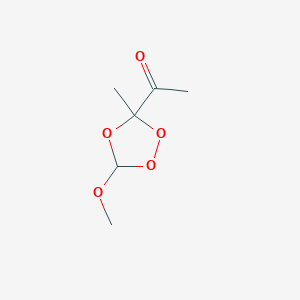
![(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B63163.png)
![2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B63164.png)

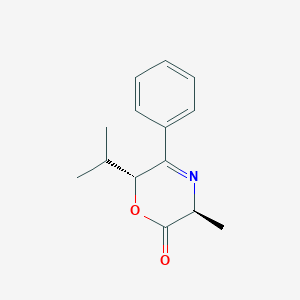

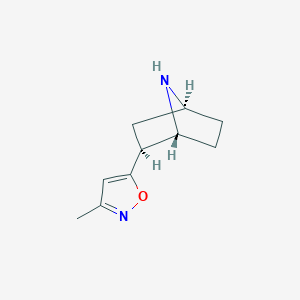
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)

